3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine
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Overview
Description
3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine is a chemical compound with the molecular formula C7H17NS It is known for its unique structure, which includes a methylsulfanyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine typically involves the alkylation of a suitable amine precursor with a methylsulfanyl-containing alkyl halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the methylsulfanyl group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of psychoactive substances.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can influence the compound’s binding affinity and reactivity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,3-Dimethylbutan-2-amine: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Methylsulfanylbutan-2-amine: Has a similar structure but differs in the position of the methylsulfanyl group.
3,3-Dimethyl-1-methylsulfanylbutane: A related compound without the amine group.
Uniqueness: 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine stands out due to the presence of both the methylsulfanyl and amine groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3,3-dimethyl-1-methylsulfanylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2,3)6(8)5-9-4/h6H,5,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXOHEGUVXGCQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CSC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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